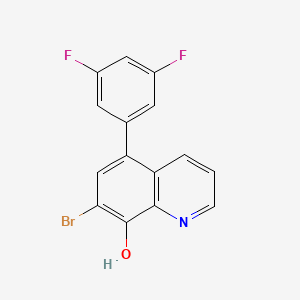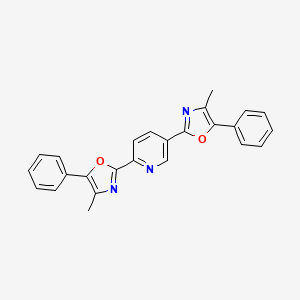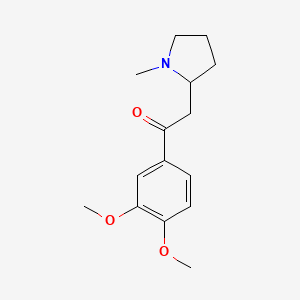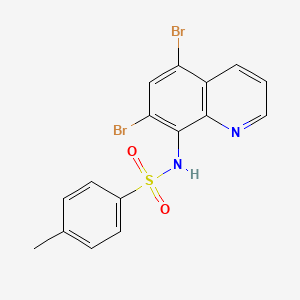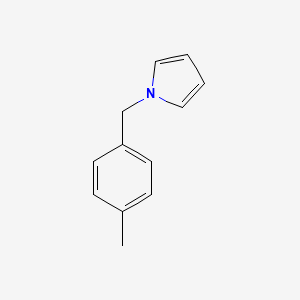![molecular formula C10H7F2NO5 B12880074 2-(Carboxy(hydroxy)methyl)-7-(difluoromethoxy)benzo[d]oxazole](/img/structure/B12880074.png)
2-(Carboxy(hydroxy)methyl)-7-(difluoromethoxy)benzo[d]oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Carboxy(hydroxy)methyl)-7-(difluoromethoxy)benzo[d]oxazole is a complex organic compound that belongs to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring This particular compound is characterized by the presence of a carboxy(hydroxy)methyl group and a difluoromethoxy group attached to the benzoxazole core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Carboxy(hydroxy)methyl)-7-(difluoromethoxy)benzo[d]oxazole typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzoxazole Core: The initial step involves the cyclization of 2-aminophenol with a suitable carboxylic acid derivative, such as an ester or an acid chloride, to form the benzoxazole ring.
Introduction of the Carboxy(hydroxy)methyl Group: The carboxy(hydroxy)methyl group can be introduced via a nucleophilic substitution reaction using a suitable reagent like glyoxylic acid.
Introduction of the Difluoromethoxy Group: The difluoromethoxy group can be introduced through a nucleophilic substitution reaction using a difluoromethylating agent, such as difluoromethyl ether.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Carboxy(hydroxy)methyl)-7-(difluoromethoxy)benzo[d]oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.
Reduction: Reduction reactions can convert the carboxy(hydroxy)methyl group to an alcohol or aldehyde.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the difluoromethoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines) are used for substitution reactions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of various substituted benzoxazoles.
Applications De Recherche Scientifique
2-(Carboxy(hydroxy)methyl)-7-(difluoromethoxy)benzo[d]oxazole has several scientific research applications:
Pharmaceuticals: It is studied for its potential use as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is explored for its use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Research: It is used as a probe in biochemical assays to study enzyme activity and protein interactions.
Mécanisme D'action
The mechanism of action of 2-(Carboxy(hydroxy)methyl)-7-(difluoromethoxy)benzo[d]oxazole involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit bacterial enzymes by binding to their active sites, thereby preventing the bacteria from synthesizing essential proteins. In anticancer applications, it may induce apoptosis in cancer cells by activating specific signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Carboxy(hydroxy)methyl)benzo[d]oxazole: Lacks the difluoromethoxy group but shares the benzoxazole core and carboxy(hydroxy)methyl group.
7-(Difluoromethoxy)benzo[d]oxazole: Lacks the carboxy(hydroxy)methyl group but contains the difluoromethoxy group and benzoxazole core.
Uniqueness
2-(Carboxy(hydroxy)methyl)-7-(difluoromethoxy)benzo[d]oxazole is unique due to the presence of both the carboxy(hydroxy)methyl and difluoromethoxy groups. This combination of functional groups imparts distinct chemical properties and biological activities, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C10H7F2NO5 |
|---|---|
Poids moléculaire |
259.16 g/mol |
Nom IUPAC |
2-[7-(difluoromethoxy)-1,3-benzoxazol-2-yl]-2-hydroxyacetic acid |
InChI |
InChI=1S/C10H7F2NO5/c11-10(12)17-5-3-1-2-4-7(5)18-8(13-4)6(14)9(15)16/h1-3,6,10,14H,(H,15,16) |
Clé InChI |
AGOJXRYPIZLQOV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)OC(F)F)OC(=N2)C(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


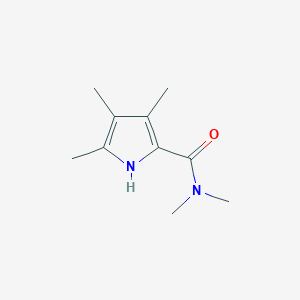
![5-(Methylamino)-3-[3-(trifluoromethyl)phenyl]-1,3-oxazolidin-4-one](/img/structure/B12880001.png)
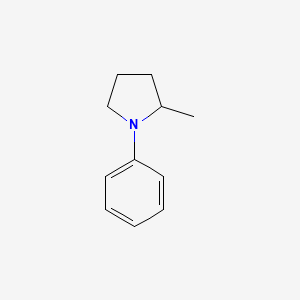
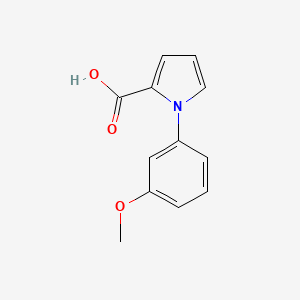
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-phenylacetamide](/img/structure/B12880051.png)

![3-Chloro-4-[2-(trifluoromethyl)phenyl]-1H-pyrrole](/img/structure/B12880067.png)
